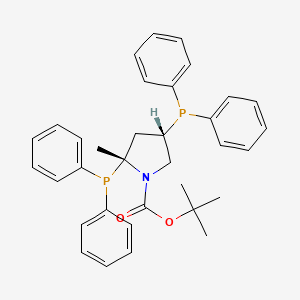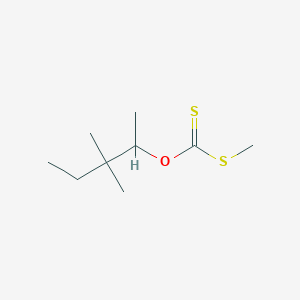
2-Nitro-m-toluic Acid-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-m-toluic Acid-d3 is a deuterium-labeled compound with the molecular formula C8D3H4NO4. It is a stable isotope-labeled analog of 2-Nitro-m-toluic Acid, which is used in various scientific research applications. The compound is characterized by the presence of three deuterium atoms, which replace three hydrogen atoms in the molecule. This labeling is particularly useful in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-m-toluic Acid-d3 typically involves the nitration of m-toluic acid. The process begins with the reaction of m-toluic acid with nitric acid at low temperatures (between -30°C to -15°C) to obtain the nitration reaction liquid. This liquid is then separated and purified to yield 2-Nitro-m-toluic Acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents is essential to achieve the desired isotopic labeling.
Análisis De Reacciones Químicas
Types of Reactions: 2-Nitro-m-toluic Acid-d3 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas and a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Reduction of the nitro group: 2-Amino-m-toluic Acid-d3.
Reduction of the carboxylic acid group: 2-Nitro-m-toluic Alcohol-d3.
Substitution reactions: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Nitro-m-toluic Acid-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the synthesis of other labeled compounds and as a tracer in environmental studies
Mecanismo De Acción
The mechanism of action of 2-Nitro-m-toluic Acid-d3 is primarily related to its role as a labeled compound in analytical studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in mass spectrometry. In NMR spectroscopy, the deuterium atoms influence the magnetic environment, providing valuable information about molecular interactions and dynamics .
Comparación Con Compuestos Similares
2-Nitro-m-toluic Acid: The non-labeled analog with similar chemical properties but without the isotopic labeling.
3-Methyl-2-nitrobenzoic Acid: Another nitrobenzoic acid derivative with a different substitution pattern
Uniqueness: 2-Nitro-m-toluic Acid-d3 is unique due to its stable isotope labeling, which makes it particularly valuable in analytical and research applications. The presence of deuterium atoms allows for more accurate and detailed studies compared to its non-labeled counterparts.
Propiedades
Fórmula molecular |
C8H7NO4 |
|---|---|
Peso molecular |
184.16 g/mol |
Nombre IUPAC |
2-nitro-3-(trideuteriomethyl)benzoic acid |
InChI |
InChI=1S/C8H7NO4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-4H,1H3,(H,10,11)/i1D3 |
Clave InChI |
DGDAVTPQCQXLGU-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C(=O)O)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethenyl-[[ethenyl(dimethyl)silyl]-methylamino]-methylsilicon](/img/structure/B13409699.png)
![tert-butyl 7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoate](/img/structure/B13409702.png)




![4-[Methyl[(tridecafluorohexyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13409735.png)

